2-(Piperidin-4-YL)-1H-benzo[D]imidazole (CAS 38385-95-4) is a highly versatile, bifunctional building block characterized by a rigid benzimidazole core linked to a saturated piperidine ring. This compound is a critical structural motif in modern medicinal chemistry, most notably serving as the primary precursor for the non-sedating H1-antihistamine Bilastine. At standard temperature and pressure, it exists as a stable, off-white to pale beige solid with moderate solubility in polar organic solvents like methanol and DMF . Its dual-nitrogen reactivity profile—featuring both an aliphatic secondary amine and an aromatic benzimidazole NH—makes it an exceptionally valuable starting material for divergent synthesis, allowing for regioselective alkylation, acylation, and coupling reactions in the development of CNS, immunomodulatory, and oncology therapeutics.
Substituting 2-(Piperidin-4-YL)-1H-benzo[D]imidazole with its close structural analogs often introduces significant inefficiencies in industrial synthesis. Using the aromatic precursor 4-(1H-benzimidazol-2-yl)pyridine requires a subsequent high-pressure catalytic hydrogenation step to generate the necessary aliphatic amine, which increases catalyst costs, introduces safety hazards, and risks over-reduction [1]. Conversely, procuring pre-alkylated derivatives, such as 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole, locks the synthetic pathway into a single downstream product (Bilastine), eliminating the flexibility needed for structure-activity relationship (SAR) studies or the synthesis of alternative targets like Nav1.7 or Akt inhibitors [2]. Furthermore, utilizing Boc-protected variants necessitates harsh acidic deprotection and subsequent neutralization, generating unnecessary waste and lowering overall atom economy[3].
For the synthesis of complex APIs, the saturation state of the heterocyclic ring is critical. 2-(Piperidin-4-YL)-1H-benzo[D]imidazole provides an active secondary aliphatic amine that can be directly alkylated (e.g., with 2-chloroethyl ether or tosylates) under mild basic conditions (such as K2CO3 in DMF or DIPEA in THF) to achieve high-yield coupling (>75%) in a single step [1]. In contrast, using the pyridine analog 4-(1H-benzimidazol-2-yl)pyridine requires a preliminary high-pressure hydrogenation step using expensive transition metal catalysts (e.g., Pd/C or PtO2) to yield the piperidine ring before any alkylation can occur [2].
| Evidence Dimension | Pre-alkylation processing requirements |
| Target Compound Data | 0 additional reduction steps; direct alkylation under mild base |
| Comparator Or Baseline | 4-(1H-benzimidazol-2-yl)pyridine requires high-pressure catalytic hydrogenation |
| Quantified Difference | Eliminates 1 hazardous, catalyst-dependent reduction step |
| Conditions | Standard N-alkylation protocols for API synthesis |
Eliminating high-pressure hydrogenation reduces safety risks, expensive catalyst dependency, and overall synthetic route length in industrial scale-up.
In procurement for discovery chemistry, scaffold versatility is paramount. 2-(Piperidin-4-YL)-1H-benzo[D]imidazole features two orthogonal reactive sites (the piperidine NH and the benzimidazole NH), enabling divergent functionalization to produce a wide array of therapeutic agents [1]. Procuring the downstream intermediate 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole restricts the molecule to a single trajectory, as the benzimidazole nitrogen is permanently blocked by the ethoxyethyl group [2]. By starting with the unsubstituted scaffold, chemists can selectively modify either nitrogen, facilitating the parallel synthesis of Bilastine analogs, Nav1.7 antagonists, and Akt inhibitors from a single raw material inventory.
| Evidence Dimension | Available reactive nitrogen sites for divergent synthesis |
| Target Compound Data | 2 orthogonal sites (aliphatic NH, aromatic NH) |
| Comparator Or Baseline | 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (1 site available) |
| Quantified Difference | 100% increase in primary functionalization sites |
| Conditions | Library generation and SAR exploration |
Procuring the unsubstituted scaffold allows medicinal chemistry teams to generate diverse compound libraries from a single, cost-effective raw material.
The use of protecting groups inherently reduces atom economy and increases processing time. Utilizing the free base 2-(Piperidin-4-YL)-1H-benzo[D]imidazole allows for direct coupling reactions in API synthesis, bypassing deprotection protocols[1]. In contrast, substituting with tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (the Boc-protected variant) necessitates a strong acid deprotection step (typically using TFA or HCl), followed by basic neutralization and extraction [2]. This not only lowers the overall yield due to additional workup steps but also generates significant corrosive waste streams that must be managed during large-scale manufacturing.
| Evidence Dimension | Deprotection steps and waste generation |
| Target Compound Data | 0 deprotection steps; direct coupling |
| Comparator Or Baseline | Boc-protected variant requires 1 acidic deprotection + 1 neutralization step |
| Quantified Difference | Eliminates 2 processing steps and associated acid/base waste |
| Conditions | Large-scale API intermediate synthesis |
Using the free base directly improves atom economy and eliminates corrosive acid waste streams, lowering the cost of goods in commercial manufacturing.
As the exact structural core of Bilastine, this compound is the optimal starting material for the commercial manufacturing of this non-sedating antihistamine. Its free base form allows for the highly efficient, sequential N-alkylation required to build the final API without the need for prior deprotection or ring reduction steps [1].
The compound serves as a critical reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives and small molecule SUMOylation antagonists targeting Nav1.7. Its rigid bidentate structure is ideal for designing therapeutics for ischemic stroke and neuropathic pain[2].
In oncology research, the orthogonal reactivity of the piperidine and benzimidazole nitrogens allows for the precise construction of 2,3,5-trisubstituted pyridine derivatives, which act as potent Akt1/Akt2 dual inhibitors. The unsubstituted scaffold is essential for exploring structure-activity relationships in this domain [3].
Irritant;Health Hazard